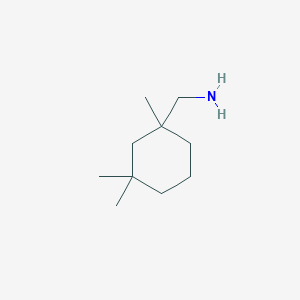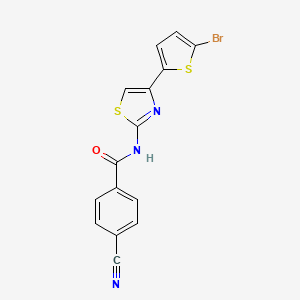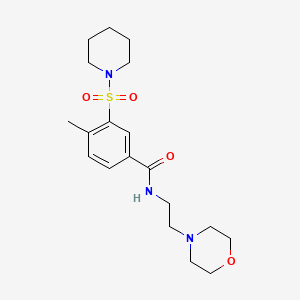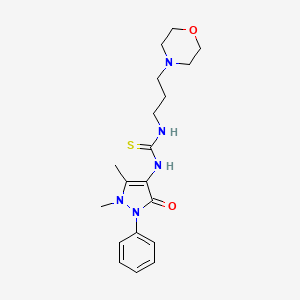![molecular formula C19H24N4O6 B2593560 diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-92-4](/img/structure/B2593560.png)
diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule that contains several functional groups. These include a triazole ring, an amide group, a methoxyphenyl group, and two ester groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (O-CH3) attached . The amide group (NH-C=O) and the ester groups (R-COO-R’) are common in organic chemistry and biochemistry .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The triazole ring is known to participate in various chemical reactions . The amide and ester groups could undergo hydrolysis, among other reactions . The methoxyphenyl group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Corrosion Inhibition
One of the notable applications of derivatives similar to the specified compound is in corrosion inhibition. Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives, including compounds with methoxyphenyl groups, which showed significant corrosion inhibition properties on XC48 carbon steel in an acidic medium. The study highlighted the importance of the position of the OCH3 group in enhancing corrosion inhibition efficiencies, suggesting the potential utility of similar compounds in protective coatings and materials engineering (Moumeni et al., 2020).
Fluorescence and Photophysical Properties
Another field of application is in the development of novel fluorescent materials. Padalkar et al. (2015) explored the synthesis and photophysical properties of novel 2-arylated 1,2,3-triazoles, demonstrating their potential as blue-emitting fluorophores. These compounds, including derivatives of methoxyphenyl, exhibit fluorescence in the blue and green regions, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy (Padalkar et al., 2015).
Antimicrobial Activities
The antimicrobial potential of triazole derivatives has also been a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with 4-methoxyphenyl groups, which were screened for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activities
In the realm of medicinal chemistry, triazole derivatives have been investigated for their anticancer properties. Holla et al. (2003) synthesized a series of triazole-based compounds and screened them for anticancer activity across a panel of 60 cell lines. Some compounds showed promising results, suggesting the potential of these derivatives in cancer therapy (Holla et al., 2003).
作用機序
特性
IUPAC Name |
diethyl 1-[1-(4-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c1-5-14(17(24)20-12-8-10-13(27-4)11-9-12)23-16(19(26)29-7-3)15(21-22-23)18(25)28-6-2/h8-11,14H,5-7H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZRKPQICGUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)

![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)



![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)
![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)
